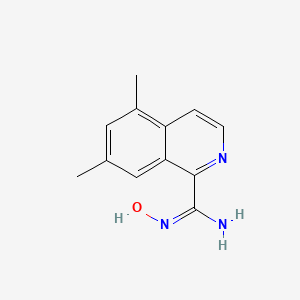
(E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the hydroxy and carboximidamide groups through specific reagents and conditions. For example, the isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives. Subsequent steps may include nitration, reduction, and functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the isoquinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.
科学的研究の応用
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide: can be compared with other isoquinoline derivatives, such as:
Uniqueness
The presence of both hydroxy and carboximidamide groups in (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide makes it unique compared to other isoquinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
N'-hydroxy-5,7-dimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-7-5-8(2)9-3-4-14-11(10(9)6-7)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
InChIキー |
VHBURBGWVHDGBI-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C2C=CN=C(C2=C1)/C(=N\O)/N)C |
正規SMILES |
CC1=CC(=C2C=CN=C(C2=C1)C(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
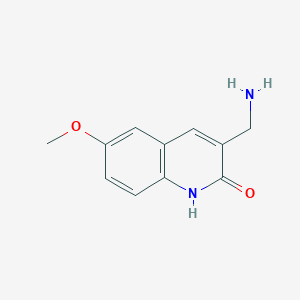
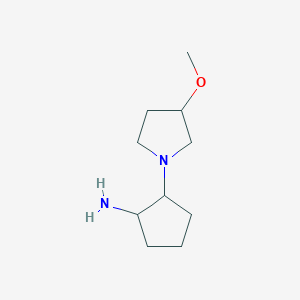

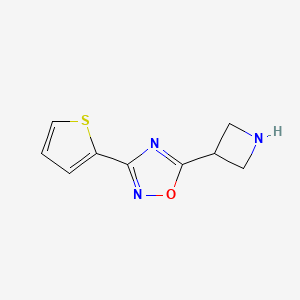
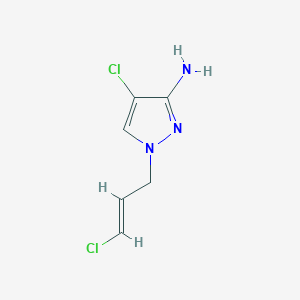


![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
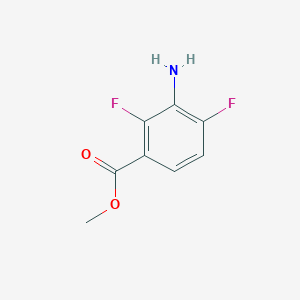

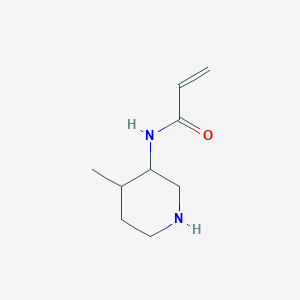

![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
